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molecular formula C14H21NO B126429 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 148258-42-8

7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B126429
M. Wt: 219.32 g/mol
InChI Key: RMRODALMKPMZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034877B2

Procedure details

7-Methoxy-2-tetralone (6.21 g, 35.2 mmol) and acetic acid (5.3 ml, 105.6 mmol) were dissolved in dichloroethane (100 ml) and cooled to 0° C. Propyl amine (5.7 ml, 70.4 mmol) was added and the mixture was stirred under a N2 atmosphere for 30 min. NaCNBH3 (5.5 g, 80.8 mmol) in anhydrous MeOH (15 ml) was then added to the mixture and allowed to stir overnight at ambient temperature. The volatiles were then evaporated and the mixture was partioned between ethyl acetate and 1 M NaOH. The organic layer was separated, dried (Na2SO2), filtered, and concentrated. The crude residue was then taken up in EtOAc, at which time ethereal HCl was added, and the material evaporated to dryness. The crude salt was dissolved in a minimum volume of MeOH, and precipitated by the gradual addition of diethyl ether. The salt was collected via filtration and dried to yield 5.09 g (64%, free base) and used in the subsequent transformations. 1H NMR (free base) (400 MHz, CDCl3) 0.91-0.95 (t, 3H, J=7.6 Hz), 1.38 (bs, 1H), 1.48-1.60 (m, 3H), 2.04-2.09 (m, 1H), 2.54-2.62 (m, 2H), 2.67-2.71 (t, 3H, J=7.6 Hz), 2.88-2.92 (m, 2H), 2.97-3.04 (m, 1H), 3.81 (s, 3H), 6.60-6.61 (dd, 1H, J=1.6 Hz), 6.65-6.78 (m, 1H), 6.95-6.98 (d, 1H, J=8.8 Hz).
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C:9](=O)[CH2:10]2)=[CH:5][CH:4]=1.C(O)(=O)C.[CH2:18]([NH2:21])[CH2:19][CH3:20].[BH3-]C#N.[Na+]>ClC(Cl)C.CO>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH:9]([NH:21][CH2:18][CH2:19][CH3:20])[CH2:10]2)=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6.21 g
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)=O
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(CC)N
Step Three
Name
Quantity
5.5 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under a N2 atmosphere for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir overnight at ambient temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The volatiles were then evaporated
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO2)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the material evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The crude salt was dissolved in a minimum volume of MeOH
CUSTOM
Type
CUSTOM
Details
precipitated by the gradual addition of diethyl ether
FILTRATION
Type
FILTRATION
Details
The salt was collected via filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 5.09 g (64%, free base)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC1=CC=C2CCC(CC2=C1)NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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